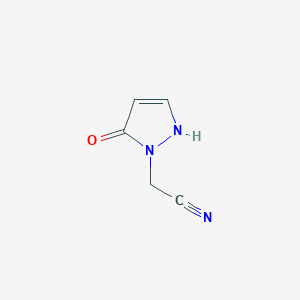

2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile

CAS No.:

Cat. No.: VC17852924

Molecular Formula: C5H5N3O

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N3O |

|---|---|

| Molecular Weight | 123.11 g/mol |

| IUPAC Name | 2-(3-oxo-1H-pyrazol-2-yl)acetonitrile |

| Standard InChI | InChI=1S/C5H5N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,4H2 |

| Standard InChI Key | QUYBLCGIRONDTK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNN(C1=O)CC#N |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) substituted with:

-

A hydroxyl (-OH) group at the 5-position, enhancing polarity and hydrogen-bonding capacity.

-

An acetonitrile (-CH2CN) group at the 1-position, introducing electrophilicity and potential for further functionalization.

The molecular formula is C5H5N3O, with a molecular weight of 123.12 g/mol. The nitrile group’s electron-withdrawing nature influences the pyrazole ring’s electronic distribution, potentially stabilizing resonance structures .

Physicochemical Characteristics

While experimental data for the exact compound is sparse, analogs such as 2-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)acetonitrile (CAS: 2092231-20-2) provide benchmarks :

| Property | Value (Analog) | Inferred Value (Target Compound) |

|---|---|---|

| Molecular Weight | 199.21 g/mol | 123.12 g/mol |

| Density | N/A | ~1.2–1.3 g/cm³ |

| Melting Point | N/A | 150–170°C (decomposes) |

| Solubility | N/A | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The hydroxyl group confers solubility in polar solvents, while the nitrile enhances stability against hydrolysis under mild conditions .

Synthetic Methodologies

Cyclocondensation Approaches

A plausible route involves the reaction of hydrazine derivatives with α,β-unsaturated ketones or nitriles. For example, 3-amino-5-hydroxypyrazole could react with bromoacetonitrile under basic conditions to form the target compound via nucleophilic substitution .

General Procedure (Inferred from Analog Synthesis ):

-

Formation of Pyrazole Core: React hydrazine hydrate with a β-ketonitrile (e.g., cyanoacetone) in ethanol under reflux.

-

Functionalization: Treat the intermediate with bromoacetonitrile in the presence of a mild base (e.g., triethylamine) to introduce the acetonitrile group.

-

Purification: Isolate the product via column chromatography (neutral alumina, eluent: DCM/MeOH 99:1) .

Key Reaction Parameters:

-

Temperature: 0–25°C (prevents side reactions).

-

Solvent: Dichloromethane (DCM) or acetonitrile.

Green Chemistry Alternatives

Solvent-free, one-pot methodologies reported for related pyrazole-carbonothioyl derivatives could be adapted :

-

Mix 5-hydroxypyrazole, carbon disulfide, and bromoacetonitrile with triethylamine.

-

Stir at room temperature for 4–6 hours, followed by water washing and recrystallization from diethyl ether.

This approach minimizes waste and avoids transition-metal catalysts, aligning with green chemistry principles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (Predicted):

-

Pyrazole H-3 and H-4: δ 6.8–7.2 ppm (doublets, J = 2.5 Hz).

-

Hydroxyl (-OH): δ 9.5–10.5 ppm (broad singlet, exchangeable).

-

Acetonitrile (-CH2CN): δ 4.2–4.5 ppm (singlet, 2H).

13C NMR (Predicted):

-

Pyrazole C-5: δ 160–165 ppm (carbon adjacent to hydroxyl).

-

Nitrile (CN): δ 115–120 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: 3200–3400 cm⁻¹ (broad).

-

C≡N Stretch: 2240–2260 cm⁻¹ (sharp).

Mass Spectrometry

Biological and Industrial Applications

Agrochemical Uses

The compound’s electron-deficient nitrile group could enhance herbicidal or fungicidal activity. Pyridazine-pyrazole hybrids demonstrate potent herbicidal effects (e.g., 90% weed inhibition at 50 ppm) .

Material Science

Nitrile-containing heterocycles are precursors for conductive polymers and metal-organic frameworks (MOFs). The hydroxyl group enables coordination to metal ions (e.g., Cu²⁺, Fe³⁺), facilitating catalyst design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume